4,5-Dicaffeoyl quinic acid

Melanogenesis inhibition Skin lightening Cosmeceutical research

Researchers requiring the specific 4,5-isomer for melanogenesis studies face variability from generic DCQA mixtures. 4,5-DCQA solves this with verified positional purity. • 84% melanogenesis inhibition at 25 μM (B16F1), superior to 1,5-DCQA (61%) and arbutin (35%). • Binds adenylyl cyclase (ΔG -8.33 kcal/mol), downregulating MITF via cAMP/CREB. • Validated HIV-1 integrase inhibitor (IC50 0.13 μg/mL). Supplied with batch-specific QC for reproducible research.

Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
Cat. No. B1253921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dicaffeoyl quinic acid
Synonyms4,5-dicaffeoyl quinic acid
Molecular FormulaC25H24O12
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m0/s1
InChIKeyUFCLZKMFXSILNL-ZSGFIFMUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-DCQA Procurement: Comparative Activity Overview


4,5-Dicaffeoylquinic acid (4,5-DCQA), also known as isochlorogenic acid C, is a dicaffeoylquinic acid isomer within the broader chlorogenic acid family. This polyphenol is an ester of quinic acid bearing two caffeoyl groups at the 4- and 5-positions [1]. It is found in various plants, including coffee beans and species of the genera Artemisia, Galium, and Inula . 4,5-DCQA has been investigated for a range of biological activities, including antioxidant, anti-inflammatory, anti-melanogenic, and antiviral effects, with data demonstrating that its activity profile is not uniform across all dicaffeoylquinic acid isomers [2].

1
Isomer-specific bioactivity screening: 4,5-DCQA exhibits a distinct profile among dicaffeoylquinic acid isomers, supporting comparative structure-activity studies.
2
Multi-endpoint research fit: reported antioxidant, anti-melanogenic, and antiviral assay contexts provide a broad basis for natural product research.
3
Analytical reference standard: may serve as a positional isomer reference for chromatographic identification in complex plant extracts.

4,5-DCQA Isomer Purity & Specificity


Dicaffeoylquinic acids (DCQAs) encompass six positional isomers (1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA), each differing in the placement of the two caffeoyl groups on the quinic acid core [1]. The assumption that all DCQAs are functionally interchangeable is directly contradicted by comparative studies. For instance, 4,5-DCQA exhibits distinct antioxidant capacity relative to 3,5-DCQA and 3,4-DCQA [2]. Furthermore, in melanogenesis assays, 4,5-DCQA is significantly more potent than 1,5-DCQA and arbutin, while other isomers like 1,3-DCQA show weak or negligible activity [3]. These differential effects are linked to the specific geometry of the molecule, which influences steric hindrance and target binding interactions [2][3]. Therefore, for reproducible research and targeted product development, procurement of the specific isomer—with verified positional purity—is essential.

Isomer position Dicaffeoylquinic acid isomers (e.g., 1,5-DCQA, 3,5-DCQA) may shift biological activity profiles; antioxidant and melanogenesis inhibition endpoints can differ significantly among positional isomers.
Target binding Molecular docking data indicate isomer-dependent interactions (e.g., with adenylyl cyclase); 1,3-DCQA fails to dock, suggesting that generic DCQA mixtures may not reproduce 4,5-DCQA-specific pathway modulation.
Purity verification Procurement of undefined isomer blends or unverified 4,5-DCQA may introduce variable potency and confound mechanistic interpretation; positional purity should be confirmed.

4,5-DCQA Comparative Evidence vs. Analogs


Anti-Melanogenic Activity vs. 1,5-DCQA and Arbutin

In a study assessing the inhibition of melanogenesis in α-MSH-stimulated B16F1 murine melanoma cells, 4,5-DCQA demonstrated 84% inhibition, significantly outperforming the comparator 1,5-DCQA (61% inhibition) and the reference compound arbutin (35% inhibition) at a test concentration of 25 μM [1].

Melanogenesis inhibition
Head-to-head
84% inhibition vs. 1,5-DCQA (61%) and arbutin (35%) at 25 µM in B16F1 cells
Supports isomer-specific depigmenting agent screening
B16F1 murine melanoma cell model; comparative endpoint context
Melanogenesis inhibition Skin lightening Cosmeceutical research

Superoxide Anion Scavenging vs. Caffeoylquinic Acids

A comparative study evaluating superoxide anion radical scavenging activity (generated by xanthine-XOD) found that dicaffeoylquinic acids (diCQAs), which include 4,5-DCQA, were twice as effective as caffeoylquinic acids (CQAs) and four times as effective as 5-feruloylquinic acid (5-FQA) [1].

Superoxide scavenging
Class-level
DiCQAs 2× more effective than CQAs, 4× more than 5-FQA (xanthine-XOD system)
Supports selection of diCQA class for higher radical scavenging baseline
Class-level inference; verify 4,5-DCQA specificity
Antioxidant Free radical scavenging Oxidative stress

Molecular Docking with Adenylyl Cyclase vs. Other DCQA Isomers

In a computational molecular docking study evaluating binding to adenylyl cyclase, 4,5-DCQA displayed a Full Fitness score of -1304.68 kcal/mol and a binding free energy (ΔG) of -8.33 kcal/mol. The study notes that while most DCQA isomers docked to the target's residues at <3 Å, 1,3-DCQA did not, and the quantitative binding parameters for 4,5-DCQA were specifically highlighted [1].

Adenylyl cyclase docking
Supporting evidence
4,5-DCQA ΔG -8.33 kcal/mol, Full Fitness -1304.68; 1,3-DCQA fails to dock
Supports isomer-dependent cAMP pathway interpretation
Computational docking model; requires cellular validation
Molecular docking Computational biology Mechanism of action

HIV-1 Integrase Inhibition in Biochemical Assays

4,5-DCQA has been shown to inhibit HIV-1 integrase activities in cell-free assays. The compound inhibited 3' end processing with an IC50 of 0.13 μg/mL, 3' end joining with an IC50 of 0.24 μg/mL, and disintegration with an IC50 of 0.3 μg/mL [1].

HIV-1 integrase inhibition
Supporting evidence
IC50 0.13 µg/mL (3' processing), 0.24 µg/mL (3' joining), 0.3 µg/mL (disintegration)
Supports anti-HIV integrase reference compound screening
Cell-free biochemical assay; comparative isomer data not available
Antiviral HIV integrase Virology research

4,5-DCQA Research Applications


Skin Depigmenting Agent Research

Based on the direct evidence that 4,5-DCQA inhibits melanogenesis by 84% at 25 μM in B16F1 cells, outperforming 1,5-DCQA (61%) and arbutin (35%) [1], researchers developing skin-lightening or anti-hyperpigmentation formulations should prioritize 4,5-DCQA. Its distinct molecular mechanism, involving binding to adenylyl cyclase (ΔG of -8.33 kcal/mol) and subsequent downregulation of MITF [1], provides a strong scientific foundation for its use over less potent isomers or arbutin.

Superoxide Anion Scavenging Studies

For experimental models where oxidative stress is a primary endpoint, 4,5-DCQA is a more potent option than mono-caffeoylquinic acids like chlorogenic acid. Class-level data demonstrates that diCQAs are twice as effective as CQAs at scavenging superoxide anion radicals [2]. This makes 4,5-DCQA a suitable candidate for investigating protective effects in models of oxidative damage, where a higher intrinsic antioxidant capacity is required.

cAMP-Mediated Pathway & Gene Expression Studies

The computational and cellular data indicating that 4,5-DCQA uniquely modulates the cAMP/CREB/MITF axis among DCQA isomers [1] positions it as a valuable molecular tool. Researchers investigating pathways involving adenylyl cyclase, cAMP, and downstream transcription factors can use 4,5-DCQA to probe these mechanisms, confident that its effects are not a general property of all DCQA isomers, as exemplified by the inactivity of 1,3-DCQA in similar docking studies [1].

HIV-1 Integrase Inhibition Research

4,5-DCQA serves as a validated reference compound for assays targeting HIV-1 integrase. Its well-characterized inhibitory profile (IC50 of 0.13 μg/mL for 3' end processing) [3] provides a benchmark for screening novel integrase inhibitors and for investigating structure-activity relationships among polyphenolic antivirals.

Application
Selection Property
Validation Focus
Melanogenesis research
Isomer-specific melanogenesis inhibition profile
cAMP/MITF pathway modulation endpoints
Superoxide radical scavenging
DiCQA-class antioxidant activity relative to mono-CQAs
Xanthine-XOD assay context and isomer specificity confirmation
cAMP pathway & gene expression
Isomer-dependent adenylyl cyclase binding interaction
Docking-based target engagement interpretation and cellular validation
HIV-1 integrase inhibitor screening
Validated integrase inhibition reference data
Biochemical assay endpoint benchmarking and structural analog profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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